molecular formula C9H11N3O5 B14585333 N-Ethyl-4-methoxy-2,6-dinitroaniline CAS No. 61511-69-1

N-Ethyl-4-methoxy-2,6-dinitroaniline

Cat. No.: B14585333
CAS No.: 61511-69-1
M. Wt: 241.20 g/mol
InChI Key: CEMUCDSUHRAXPQ-UHFFFAOYSA-N
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Description

N-Ethyl-4-methoxy-2,6-dinitroaniline is an organic compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. This compound is primarily known for its applications in the field of herbicides, where it is used to control weed growth by inhibiting cell division in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-methoxy-2,6-dinitroaniline typically involves the nitration of N-ethyl-4-methoxyaniline. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of nitro groups at the 2 and 6 positions of the aniline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-methoxy-2,6-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-4-methoxy-2,6-dinitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its effects on cell division and its potential use as a herbicide.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting rapidly dividing cells.

    Industry: It is used in the production of dyes, pigments, and other chemical products

Mechanism of Action

N-Ethyl-4-methoxy-2,6-dinitroaniline exerts its effects by disrupting the mitotic process in plant cells. It inhibits the formation of microtubules, which are essential for cell division. This disruption leads to the arrest of cell division at the metaphase stage, ultimately causing cell death. The compound targets tubulin proteins, which are the building blocks of microtubules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-4-methoxy-2,6-dinitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other dinitroanilines .

Properties

CAS No.

61511-69-1

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

N-ethyl-4-methoxy-2,6-dinitroaniline

InChI

InChI=1S/C9H11N3O5/c1-3-10-9-7(11(13)14)4-6(17-2)5-8(9)12(15)16/h4-5,10H,3H2,1-2H3

InChI Key

CEMUCDSUHRAXPQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-]

Origin of Product

United States

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